molecular formula C12H13F3N2O2 B11849429 1-(4-Nitro-phenyl)-4-trifluoromethyl-piperidine CAS No. 1159984-44-7

1-(4-Nitro-phenyl)-4-trifluoromethyl-piperidine

Cat. No.: B11849429
CAS No.: 1159984-44-7
M. Wt: 274.24 g/mol
InChI Key: WJJHUDGNZZYWHQ-UHFFFAOYSA-N
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Description

1-(4-Nitro-phenyl)-4-trifluoromethyl-piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a 4-nitrophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitro-phenyl)-4-trifluoromethyl-piperidine typically involves the reaction of 4-nitrobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and trifluoromethylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitro-phenyl)-4-trifluoromethyl-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 1-(4-Amino-phenyl)-4-trifluoromethyl-piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Piperidinone derivatives.

Scientific Research Applications

1-(4-Nitro-phenyl)-4-trifluoromethyl-piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitro-phenyl)-4-trifluoromethyl-piperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Shares the nitrophenyl group but differs in the presence of a triazole ring.

    1-(4-Nitrophenyl)-5-amino-1H-tetrazole: Contains a tetrazole ring instead of a piperidine ring.

    3-Naphthalen-1-yl-1-(2-nitro-phenyl)-5-(4-nitro-phenyl)-4,5-dihydro-1H-pyrazole: Features a pyrazoline nucleus with nitrophenyl groups.

Uniqueness: 1-(4-Nitro-phenyl)-4-trifluoromethyl-piperidine is unique due to the combination of a piperidine ring with both a nitrophenyl and a trifluoromethyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

1159984-44-7

Molecular Formula

C12H13F3N2O2

Molecular Weight

274.24 g/mol

IUPAC Name

1-(4-nitrophenyl)-4-(trifluoromethyl)piperidine

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-5-7-16(8-6-9)10-1-3-11(4-2-10)17(18)19/h1-4,9H,5-8H2

InChI Key

WJJHUDGNZZYWHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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